Cas no 17630-96-5 (5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one)

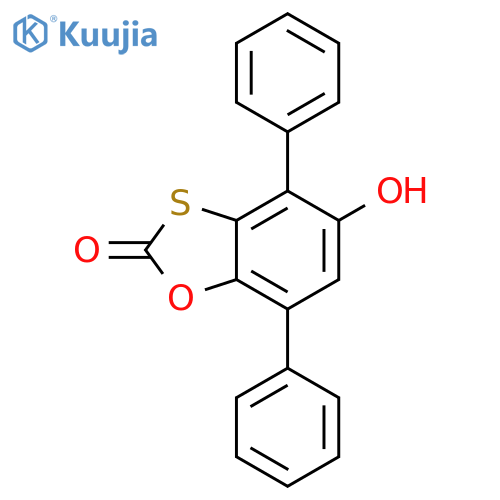

17630-96-5 structure

商品名:5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one

CAS番号:17630-96-5

MF:C19H12O3S

メガワット:320.361783981323

CID:5435599

5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one 化学的及び物理的性質

名前と識別子

-

- 5-Hydroxy-4,7-diphenyl-benzo[1,3]oxathiol-2-one

- 5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one

-

- インチ: 1S/C19H12O3S/c20-15-11-14(12-7-3-1-4-8-12)17-18(23-19(21)22-17)16(15)13-9-5-2-6-10-13/h1-11,20H

- InChIKey: QKVXMISXLDGGDN-UHFFFAOYSA-N

- ほほえんだ: O1C2=C(C3=CC=CC=C3)C=C(O)C(C3=CC=CC=C3)=C2SC1=O

5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3077-1576-30mg |

5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |

17630-96-5 | 90%+ | 30mg |

$119.0 | 2023-04-27 | |

| Life Chemicals | F3077-1576-10μmol |

5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |

17630-96-5 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3077-1576-4mg |

5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |

17630-96-5 | 90%+ | 4mg |

$66.0 | 2023-04-27 | |

| Life Chemicals | F3077-1576-50mg |

5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |

17630-96-5 | 90%+ | 50mg |

$160.0 | 2023-04-27 | |

| Life Chemicals | F3077-1576-40mg |

5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |

17630-96-5 | 90%+ | 40mg |

$140.0 | 2023-04-27 | |

| Life Chemicals | F3077-1576-5μmol |

5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |

17630-96-5 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3077-1576-75mg |

5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |

17630-96-5 | 90%+ | 75mg |

$208.0 | 2023-04-27 | |

| Life Chemicals | F3077-1576-5mg |

5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |

17630-96-5 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3077-1576-25mg |

5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |

17630-96-5 | 90%+ | 25mg |

$109.0 | 2023-04-27 | |

| Life Chemicals | F3077-1576-15mg |

5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |

17630-96-5 | 90%+ | 15mg |

$89.0 | 2023-04-27 |

5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

3. Water

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

17630-96-5 (5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one) 関連製品

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量